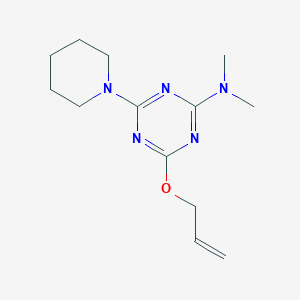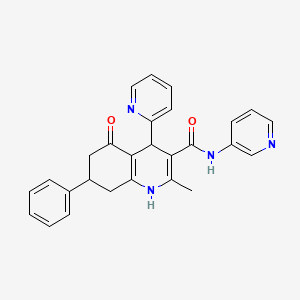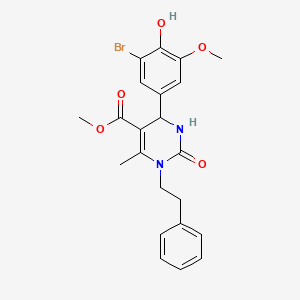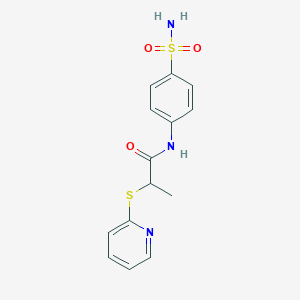![molecular formula C18H30N2O3S B4048914 N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B4048914.png)
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide
Descripción general
Descripción
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide is a useful research compound. Its molecular formula is C18H30N2O3S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(butylamino)sulfonyl]phenyl}-2-ethylhexanamide is 354.19771400 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonists
Sulfonamides have been investigated for their role as endothelin receptor antagonists, offering a promising avenue for the treatment of congestive heart failure. For instance, a study highlighted the synthesis and structure-activity relationship (SAR) of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1, 1'-biphenyl]-2-sulfonamide derivatives, demonstrating remarkable improvements in potency and metabolic stability when substituted with an oxazole ring at the 4'-position. One compound, BMS-193884, emerged as a subnanomolar ET(A)-selective antagonist, showing potential as a clinical candidate (Murugesan et al., 2000).
Antimicrobial and Antifungal Agents
Sulfonamides have been explored for their antimicrobial and antifungal properties. A study on the synthesis of sulfonamides via aminolysis of p-nitrophenylsulfonates yielded potent and selective adenosine A2B receptor antagonists, showcasing their utility beyond traditional antibacterial applications (Yan et al., 2006).
Inhibition of Carbonic Anhydrase Isoenzymes
The inhibition of carbonic anhydrase isoenzymes by sulfonamides has been a significant area of research, with applications in treating conditions like glaucoma and edema. A study on metal complexes of a pyrazole-based sulfonamide showed potent inhibitory activity against human erythrocyte carbonic anhydrase isozymes I and II, indicating the potential for therapeutic use (Büyükkıdan et al., 2017).
Anticancer Applications
Sulfonamides have also been studied for their anticancer properties. A notable example includes the development of sulfonamide derivatives as protease inhibitors, showing promising antitumor properties by inhibiting matrix metalloproteases (MMPs). These compounds are of particular interest due to their potential in clinical trials for anticancer applications (Supuran, Casini, & Scozzafava, 2003).
Antioxidant and Enzyme Inhibition
Sulfonamide derivatives have been synthesized to explore their antioxidant and enzyme inhibition activities, indicating their potential as therapeutic agents in diseases associated with oxidative stress and enzyme dysregulation (Danish et al., 2021).
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-4-7-9-15(6-3)18(21)20-16-10-12-17(13-11-16)24(22,23)19-14-8-5-2/h10-13,15,19H,4-9,14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXGBOVQJWGQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE](/img/structure/B4048840.png)
![2-hydroxy-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4048872.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4048873.png)


![[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate](/img/structure/B4048889.png)
methanone](/img/structure/B4048897.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B4048898.png)
amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4048901.png)

![methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4048922.png)
![4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4048924.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4048937.png)
